molecular formula C12H21N3O2 B4393820 1-Ethyl-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione

1-Ethyl-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione

Cat. No.: B4393820
M. Wt: 239.31 g/mol
InChI Key: PPCBGCXTKTYXCZ-UHFFFAOYSA-N
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Description

1-Ethyl-3-(4-ethyl-1-piperazinyl)-2,5-pyrrolidinedione is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

The synthesis of 1-Ethyl-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione involves several steps. One common method includes the reaction of 1,2-dichloroethane with alcoholic ammonia to form piperazine, which is then further reacted with ethyl groups to introduce the ethyl substituents. The final step involves the cyclization of the intermediate compound to form the pyrrolidinedione ring .

Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

1-Ethyl-3-(4-ethyl-1-piperazinyl)-2,5-pyrrolidinedione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Ethyl-3-(4-ethyl-1-piperazinyl)-2,5-pyrrolidinedione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

1-Ethyl-3-(4-ethyl-1-piperazinyl)-2,5-pyrrolidinedione can be compared with other piperazine derivatives, such as:

    1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-3-oxopyrazolo[4,3-c]quinoline: Known for its antibacterial properties.

    2-(4-methyl-1-piperazinyl)-4-thiazolinone: Studied for its potential therapeutic effects.

The uniqueness of 1-Ethyl-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione lies in its specific structure, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-ethyl-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2/c1-3-13-5-7-14(8-6-13)10-9-11(16)15(4-2)12(10)17/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCBGCXTKTYXCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2CC(=O)N(C2=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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